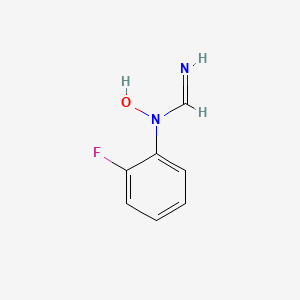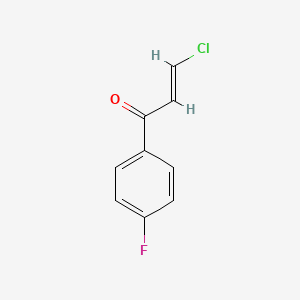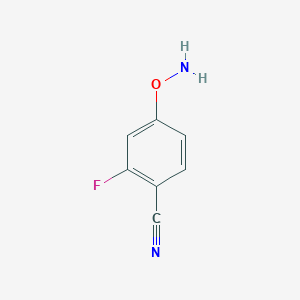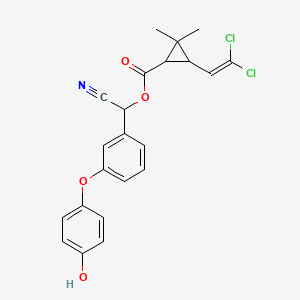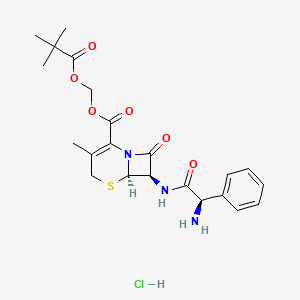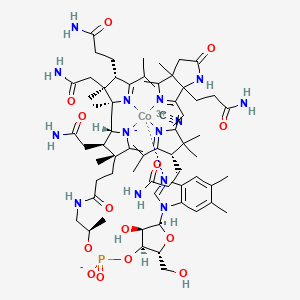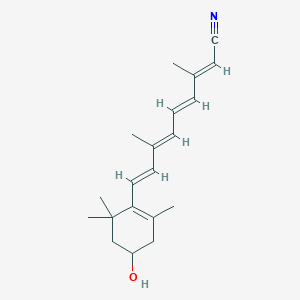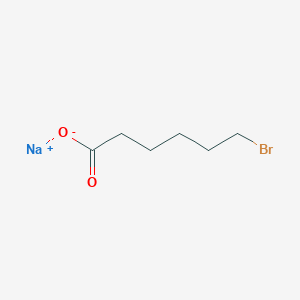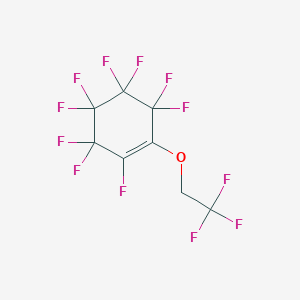
Amitrole 15N 100 microg/mL in Methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amitrole 15N 100 micrograms per milliliter in methanol is a specialized chemical compound used primarily in environmental analysis and testing. . The 15N isotope labeling of amitrole allows for precise analytical measurements, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amitrole can be synthesized through various synthetic routes. One common method involves the reaction of cyanamide with hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions typically include heating the reactants in an aqueous solution . The 15N isotope labeling is achieved by using 15N-labeled cyanamide in the synthesis process.
Industrial Production Methods
Industrial production of amitrole involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and efficiency. The process includes purification steps to ensure the high purity of the final product. The compound is then dissolved in methanol to achieve the desired concentration of 100 micrograms per milliliter .
Analyse Des Réactions Chimiques
Types of Reactions
Amitrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: Amitrole can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of amitrole can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of the amino group with other functional groups using reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amitrole can lead to the formation of triazole derivatives, while substitution reactions can produce various substituted triazoles .
Applications De Recherche Scientifique
Amitrole 15N 100 micrograms per milliliter in methanol has numerous scientific research applications:
Environmental Analysis: Used for trace level determination of amitrole in surface and ground water, ensuring compliance with regulatory limits.
Chemistry: Utilized in studying reaction mechanisms and kinetics due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace the fate of amitrole in biological systems.
Medicine: Investigated for its potential use as a therapeutic agent due to its antibacterial properties.
Mécanisme D'action
Amitrole exerts its effects by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis. This inhibition disrupts the metabolic pathways, leading to the herbicidal and antibacterial properties of amitrole . The 15N labeling allows for detailed studies of these mechanisms at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amitrole (non-labeled): The non-labeled version of amitrole has similar properties but lacks the precision in analytical measurements provided by the 15N labeling.
3-Amino-1,2,4-triazole: Another triazole compound with similar herbicidal properties but different applications in research.
Uniqueness
The uniqueness of Amitrole 15N 100 micrograms per milliliter in methanol lies in its isotope labeling, which enhances its utility in precise analytical measurements and research applications. This labeling allows for more accurate tracing and quantification in various scientific studies .
Propriétés
Formule moléculaire |
C2H4N4 |
|---|---|
Poids moléculaire |
85.07 g/mol |
Nom IUPAC |
(215N)1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i5+1 |
Clé InChI |
KLSJWNVTNUYHDU-HOSYLAQJSA-N |
SMILES isomérique |
C1=[15N]NC(=N1)N |
SMILES canonique |
C1=NNC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


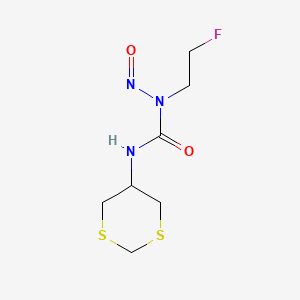
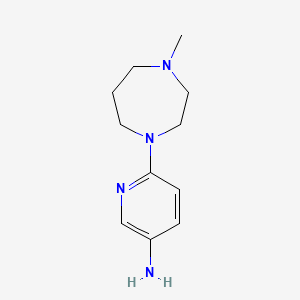

![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)
